![molecular formula C15H21IN2O2 B2428469 tert-Butyl (2S)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 2366997-14-8](/img/structure/B2428469.png)
tert-Butyl (2S)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
The compound “tert-Butyl (2S)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring. The molecule also contains an iodine atom and an isopropyl group attached to the pyrrolopyridine core, and a tert-butyl ester group attached to the carboxylate .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodine atom could potentially influence the molecule’s shape and reactivity due to its large size and high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The iodine atom could potentially undergo substitution reactions, while the ester group could undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom and the ester group could affect its polarity, solubility, and reactivity .Scientific Research Applications
- tert-Butyl (2S)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate serves as a precursor for biologically active natural products. Notably, it can lead to the synthesis of compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, analgesic, and cytotoxic effects .
- The compound can act as a cross-linking agent for biomolecules. It effectively reacts with proteins, enzymes, and cells, allowing the creation of biofunctional materials with specific properties .
- Researchers utilize tert-butyl (2S)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate as a building block in the synthesis of novel organic compounds. By modifying its structure, scientists can create derivatives suitable for further chemical reactions.
- The compound plays a crucial role in the synthesis of prenyl indole derivatives. These derivatives have been investigated for their biological activities, making them valuable targets for drug discovery .
Synthesis of Biologically Active Natural Products:
Cross-Linking Agent for Biomolecules:
Building Block for Organic Synthesis:
Intermediate in Prenyl Indole Derivatives Synthesis:
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-4-iodo-2-propan-2-yl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O2/c1-9(2)12-8-10-11(16)6-7-17-13(10)18(12)14(19)20-15(3,4)5/h6-7,9,12H,8H2,1-5H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPZHJHRCDWPTF-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2S)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
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